N-Ethyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-Ethyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound that belongs to the class of boronic acid derivatives. These compounds are known for their significant role in organic synthesis, particularly in carbon-carbon coupling reactions. The presence of fluorine and boron atoms in the structure imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a two-step substitution reactionThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography. The compound is stored under refrigerated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various boronic acids, reduced boron compounds, and substituted benzamides. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
N-Ethyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound’s unique structure makes it useful in the development of fluorescent probes for biological imaging.
Mechanism of Action
The mechanism of action of N-Ethyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
N-Ethyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide stands out due to its unique combination of ethyl, fluoro, and boronic acid pinacol ester groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it more versatile in various applications compared to its similar compounds .
Properties
Molecular Formula |
C15H21BFNO3 |
---|---|
Molecular Weight |
293.14 g/mol |
IUPAC Name |
N-ethyl-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C15H21BFNO3/c1-6-18-13(19)11-9-10(17)7-8-12(11)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,18,19) |
InChI Key |
OCMCJYSPXJHEJW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)NCC |
Origin of Product |
United States |
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